2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
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Properties
Molecular Formula |
C22H28N4O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(6Z)-2-heptyl-5-imino-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H28N4O4S/c1-5-6-7-8-9-10-17-25-26-20(23)15(21(27)24-22(26)31-17)13-14-11-12-16(28-2)19(30-4)18(14)29-3/h11-13,23H,5-10H2,1-4H3/b15-13-,23-20? |
InChI Key |
DOIYWYOBXIIKFZ-SGXDGQSUSA-N |
Isomeric SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/C(=O)N=C2S1 |
SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=C(C(=C(C=C3)OC)OC)OC)C(=O)N=C2S1 |
Canonical SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=C(C(=C(C=C3)OC)OC)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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